4-(Trifluoromethylthio)pyridine
Overview
Description
4-(Trifluoromethylthio)pyridine is a pyridine derivative . It is used in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its biological activities .
Synthesis Analysis
The synthesis of 4-(Trifluoromethylthio)pyridine involves the trifluoromethylation of 4-iodobenzene . Other methods include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylthio)pyridine includes a pyridine ring with a trifluoromethylthio group attached .Chemical Reactions Analysis
4-(Trifluoromethylthio)pyridine can undergo various chemical reactions. For instance, it can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . It can also participate in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethylthio)pyridine are influenced by the presence of the fluorine atom and the pyridine moiety. These properties contribute to its biological activities and its use in the synthesis of various compounds .Scientific Research Applications
Synthesis and Crystal Structure
The research on 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine, closely related to 4-(Trifluoromethylthio)pyridine, focuses on its synthesis, crystal structure, and the photoluminescent and magnetic properties of its radical cation salts with poly(beta-diketonate) rare earth complexes. These complexes exhibit unique structural characteristics and properties such as paramagnetic luminescence, highlighting their potential in materials science and photonic applications (Pointillart et al., 2009).
Chemical Functionalization Techniques
Research demonstrates a method for the C3-selective C-H trifluoromethylthiolation and difluoromethylthiolation of pyridines, including drugs, using dihydropyridine intermediates. This technique allows for the late-stage functionalization of pyridine compounds, offering a pathway to develop new drug candidates and chemically modified molecules (Zhou et al., 2022).
Photocatalysis
A study on the photocatalytic trifluoromethylthiolation of aromatic alkenes showcases a process that efficiently generates a trifluoromethansulfenyl radical, leading to the regioselective installation of a CF3S group alongside a hydroxy or alkoxy group on aromatic alkenes. This highlights the use of 4-(Trifluoromethylthio)pyridine derivatives in organic synthesis, particularly in the functionalization of aromatic compounds under mild conditions (Li, Koike, & Akita, 2017).
Safety And Hazards
4-(Trifluoromethylthio)pyridine is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
The use of 4-(Trifluoromethylthio)pyridine and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. With the development of new methodologies for trifluoromethylation, many novel applications of 4-(Trifluoromethylthio)pyridine are expected to be discovered in the future .
properties
IUPAC Name |
4-(trifluoromethylsulfanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCAKBMMWQLYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478038 | |
Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)pyridine | |
CAS RN |
651059-83-5 | |
Record name | Pyridine, 4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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